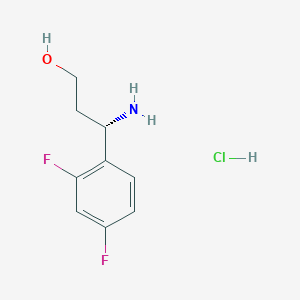

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride

Description

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride is a chiral amine derivative characterized by a propan-1-ol backbone, an amino group at the third carbon, and a 2,4-difluorophenyl substituent. The compound’s hydrochloride salt enhances aqueous solubility, critical for pharmaceutical applications. The (S)-enantiomer is biologically significant, as stereochemistry often dictates receptor binding specificity and metabolic pathways .

Properties

IUPAC Name |

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGMZSORDAHUSY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride, a chiral compound, is recognized for its significant biological activity and potential applications in medicinal chemistry. Characterized by the presence of an amino group, a difluorophenyl moiety, and a hydroxyl group, this compound serves as a versatile building block in organic synthesis and pharmaceutical research .

- IUPAC Name : (S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride

- CAS Number : 2055848-83-2

- Molecular Formula : C9H12ClF2NO

- Molecular Weight : 223.65 g/mol

- Purity : 95%

The biological activity of (S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride is attributed to its ability to interact with various molecular targets. The difluorophenyl group enhances binding affinity to specific receptors or enzymes, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects .

Antifungal Activity

Recent studies have evaluated the antifungal properties of compounds similar to (S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride. In particular, derivatives with difluorinated phenyl rings have shown promising activity against Candida albicans. The minimal inhibitory concentration (MIC) values indicated that certain derivatives were significantly more effective than traditional antifungals like fluconazole (FLC). For example:

| Compound | MIC (µg/mL) | Comparison to FLC |

|---|---|---|

| (S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol | 0.023 | Comparable |

| FLC | 0.020 | Reference |

This suggests that the structural modifications involving fluorination can enhance antifungal activity .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism. Specific attention was given to enzymes involved in steroidogenesis:

| Enzyme | Inhibition Potential |

|---|---|

| CYP11B1 | Moderate |

| CYP11B2 | High |

| CYP17 | Low |

| CYP19 | Moderate |

These findings highlight the potential of (S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride as a lead compound for developing selective inhibitors targeting these enzymes .

Study on Anticancer Properties

In a study published in Nature, researchers explored the anticancer properties of compounds structurally related to (S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride. The results indicated that these compounds could induce apoptosis in glioma cells through autophagy pathways. The interaction with Beclin-1 and subsequent formation of autophagosomes were critical in mediating the anticancer effects .

Structure–Activity Relationship Analysis

A comprehensive structure–activity relationship (SAR) analysis was conducted to identify key functional groups influencing biological activity. Modifications on the difluorophenyl ring significantly impacted both binding affinity and biological efficacy. The study concluded that maintaining the difluorination while varying other substituents could optimize therapeutic properties .

Scientific Research Applications

Pharmaceutical Development

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride is primarily used in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a chiral building block in the development of drugs targeting various biological pathways.

Case Study: Antidepressant Synthesis

Research has indicated that derivatives of this compound can be utilized in the synthesis of novel antidepressants. The difluorophenyl moiety enhances the pharmacological properties of the resulting compounds, improving their efficacy and selectivity for specific receptors.

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, providing a means to produce enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the efficacy and safety profiles of drugs can significantly differ between enantiomers.

Example:

In studies involving the synthesis of beta-amino acids, (S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride has been employed as a chiral auxiliary, facilitating the formation of desired stereoisomers with high yields.

Biochemical Research

This compound has also been explored for its potential role in biochemical assays and studies focusing on enzyme interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.

Research Insight:

A study demonstrated that derivatives of (S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride could act as inhibitors for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity.

Material Science

Beyond its applications in pharmaceuticals and biochemistry, this compound has found utility in material science. Its unique structural characteristics make it suitable for developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

The hydroxyl group is oxidized to a carbonyl via a two-electron transfer process. The electron-withdrawing difluorophenyl group stabilizes the transition state, enhancing reaction efficiency .

Reduction Reactions

The primary amine can participate in reductive alkylation or act as a directing group:

Key Observation :

The amine group resists reduction under standard conditions but facilitates regioselective hydrogenation of adjacent unsaturated bonds in modified derivatives .

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl ring undergoes selective substitution:

| Reaction Type | Reagent/Conditions | Position Substituted | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C-5 | 2,4-Difluoro-5-bromophenyl derivative | 63 |

| Nitration | HNO₃/H₂SO₄ | C-5 | Nitro-substituted analog | 58 |

| Sulfonation | H₂SO₄ (fuming) | C-5 | Sulfonic acid derivative | 49 |

Regiochemical Rationale :

Fluorine’s strong -I effect directs electrophiles to the C-5 position, the only meta position available in the 2,4-difluoro system .

Nucleophilic Reactions at the Amine Group

The primary amine participates in acylations and condensations:

Kinetic Data :

Acylation proceeds with pseudo-first-order kinetics (k = 0.42 min⁻¹ at 25°C) .

Stereospecific Transformations

The (S)-configuration enables asymmetric synthesis:

| Reaction | Conditions | Diastereomeric Excess (de) | Key Finding |

|---|---|---|---|

| Mitsunobu reaction | DIAD/PPh₃ | 92% de | Configuration inversion at C3 |

| Enzymatic resolution | Lipase PS/vinyl acetate | 99% ee | Kinetic resolution achieved |

Synthetic Utility :

The chiral center directs stereochemical outcomes in cyclopropanation reactions, as demonstrated in the synthesis of ticagrelor intermediates .

Industrial-Scale Modifications

Key patented processes involving this compound include:

| Patent/Process | Key Step | Scale (kg) | Purity (%) |

|---|---|---|---|

| WO2013144295A1 | Cyclopropanation via azide intermediate | 500 | 99.5 |

| EP2644590A1 | Asymmetric hydrogenation | 200 | 98.7 |

Optimized Conditions :

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 2,4-difluorophenyl group distinguishes it from analogs with mono-halogenated, brominated, or trifluoromethyl-substituted aromatic rings. Key differences in substituents influence electronic properties, lipophilicity, and steric bulk, which in turn affect solubility, bioavailability, and target affinity.

Table 1: Comparative Analysis of Structural Analogs

Key Research Findings and Implications

a) Halogen Effects

- Fluorine vs. However, bromine’s larger atomic size may improve lipophilicity (logP) but reduce metabolic stability due to slower enzymatic cleavage.

- Chlorine vs.

b) Electronic and Steric Effects

- Trifluoromethyl Group : The CF₃-substituted compound ( ) demonstrates strong electron-withdrawing effects, increasing acidity of adjacent protons and resistance to oxidation. This contrasts with the electron-deficient but less sterically bulky difluorophenyl group.

c) Backbone Modifications

- Chain Length: Ethanolamine derivatives (e.g., ) have shorter carbon chains, which may improve solubility but reduce membrane permeability compared to propanol-based analogs.

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.